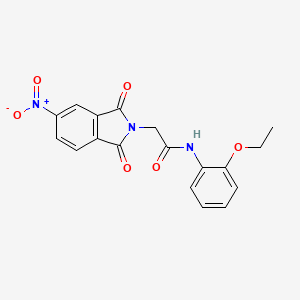
1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant activity as a potent and selective dopamine D4 receptor agonist, making it a potential therapeutic agent for the treatment of neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). In addition, 1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Mécanisme D'action
1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine acts as a selective agonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. Activation of this receptor has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine can modulate the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and cognitive function. It has also been found to have potential anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D4 receptor, as well as its potential use as a radioligand in PET imaging studies. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine, including further studies on its mechanism of action and potential therapeutic applications in neurological disorders. In addition, 1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine may also have potential applications in the development of novel PET imaging agents for the diagnosis and treatment of various diseases. Further studies on its pharmacokinetics and toxicity profile may also be necessary to fully understand its potential as a therapeutic agent.
In conclusion, 1-(4-methoxy-3-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties as a dopamine D4 receptor agonist and potential use as a radioligand in PET imaging studies make it a promising candidate for further research and development.
Propriétés
IUPAC Name |
(4-methoxy-3-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-16-6-4-15(5-7-16)20-9-11-21(12-10-20)19(23)14-3-8-18(27-2)17(13-14)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEYXHOCWMRWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B3530970.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3530976.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-naphthalenesulfonamide](/img/structure/B3530979.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B3531002.png)
![N-(4-isopropylphenyl)-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3531009.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)
![4-chloro-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3531033.png)
![1-(4-chlorophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3531036.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3531044.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3531064.png)
![2-chlorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3531068.png)
![3-phenyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3531075.png)